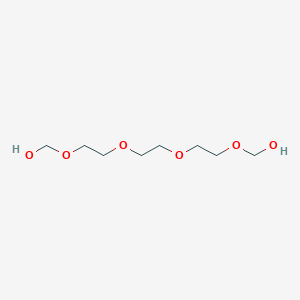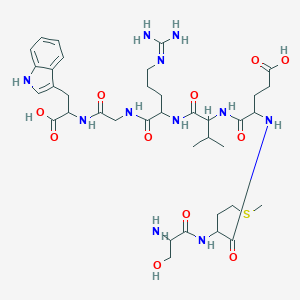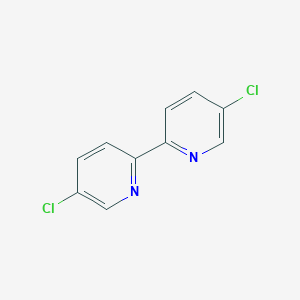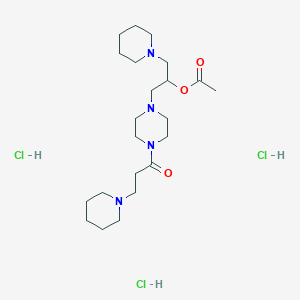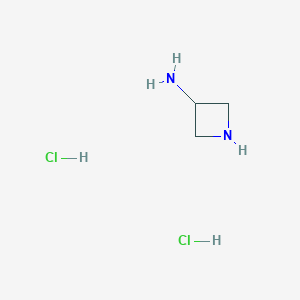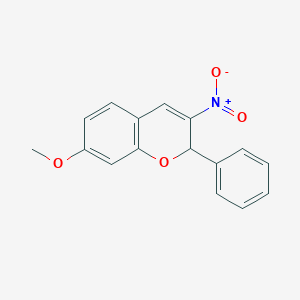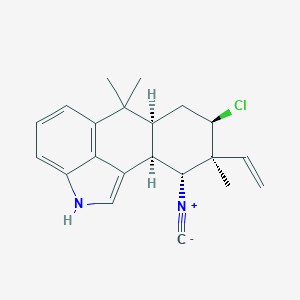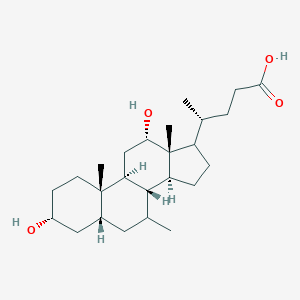
7-Methyldeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyldeoxycholic acid, also known as 7MDCA, is a bile acid that plays a significant role in the metabolism of cholesterol and lipids in the liver. It is a secondary bile acid that is produced by the intestinal bacteria through the transformation of primary bile acids. In recent years, 7MDCA has gained interest among researchers due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-Methyldeoxycholic acid is not fully understood, but it is believed to work by activating certain signaling pathways in the liver and other organs. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. Activation of FXR by 7-Methyldeoxycholic acid leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, which helps to reduce liver damage and improve liver function.
Biochemische Und Physiologische Effekte
7-Methyldeoxycholic acid has several biochemical and physiological effects on the body. It has been shown to regulate lipid metabolism by reducing the synthesis of cholesterol and triglycerides in the liver. It also promotes the excretion of bile acids, which helps to reduce liver damage and improve liver function. Additionally, 7-Methyldeoxycholic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Methyldeoxycholic acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This means that it is less likely to have toxic effects compared to synthetic compounds. However, one limitation is that 7-Methyldeoxycholic acid is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Methyldeoxycholic acid. One area of interest is its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Another area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyldeoxycholic acid and its effects on the body.
Synthesemethoden
The synthesis of 7-Methyldeoxycholic acid involves the transformation of primary bile acids, such as cholic acid and chenodeoxycholic acid, by intestinal bacteria. The process involves the removal of the 12-hydroxyl group from the primary bile acid, followed by the addition of a methyl group to the 7-position of the steroid nucleus. The resulting product is 7-Methyldeoxycholic acid, which is then absorbed into the bloodstream and transported to the liver.
Wissenschaftliche Forschungsanwendungen
Research on 7-Methyldeoxycholic acid has focused on its potential therapeutic properties, particularly in the treatment of liver diseases and metabolic disorders. Studies have shown that 7-Methyldeoxycholic acid can improve liver function and reduce liver damage in animal models of liver disease. It has also been shown to regulate lipid metabolism and reduce cholesterol levels in the blood.
Eigenschaften
CAS-Nummer |
109582-23-2 |
|---|---|
Produktname |
7-Methyldeoxycholic acid |
Molekularformel |
C25H42O4 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1 |
InChI-Schlüssel |
UTDFMMXQANBWNX-CWUPUNKTSA-N |
Isomerische SMILES |
CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O |
SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
Kanonische SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
Synonyme |
3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid 7-Me-DCA 7-methyldeoxycholic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



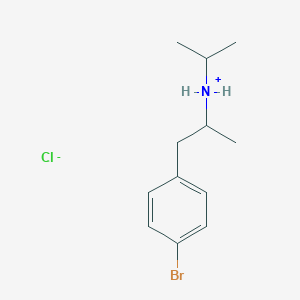
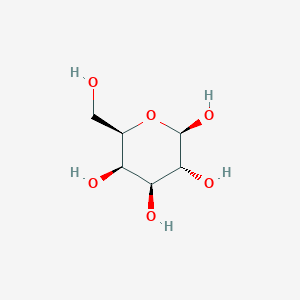
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
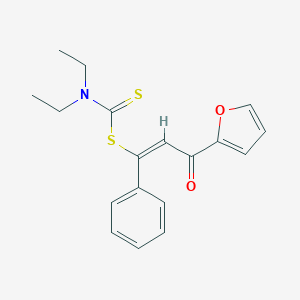
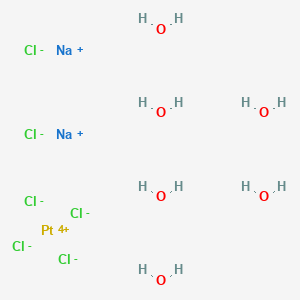
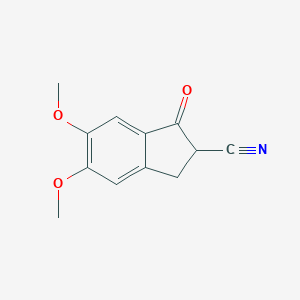
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
